molecular formula C15H27N6NdO9 B585982 Glutaned CAS No. 148822-97-3

Glutaned

Cat. No.: B585982
CAS No.: 148822-97-3
M. Wt: 579.656
InChI Key: UVPMXSDWMHFVOT-ZRIQBPNSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaned is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaned typically involves a series of well-defined chemical reactions. One common method is the reaction of glutamic acid with ammonia, which produces this compound through a series of intermediate steps. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Glutaned undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions of this compound typically involve the addition of hydrogen or removal of oxygen.

    Substitution: In substitution reactions, one functional group in this compound is replaced by another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens or alkylating agents are used in substitution reactions, often under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Glutaned has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Glutaned involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of substrates to products. In biological systems, this compound may interact with enzymes and other proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glutamine: An amino acid with similar structural features but different functional properties.

    Glutamic Acid: A precursor to Glutaned, involved in various metabolic pathways.

    Glutathione: A tripeptide with antioxidant properties, structurally related to this compound.

Uniqueness

This compound is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions sets it apart from similar compounds.

Properties

IUPAC Name

(2S)-2,5-diamino-5-oxopentanoate;neodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H10N2O3.Nd/c3*6-3(5(9)10)1-2-4(7)8;/h3*3H,1-2,6H2,(H2,7,8)(H,9,10);/q;;;+3/p-3/t3*3-;/m000./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPMXSDWMHFVOT-ZRIQBPNSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N6NdO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaned
Reactant of Route 2
Glutaned
Reactant of Route 3
Reactant of Route 3
Glutaned
Reactant of Route 4
Reactant of Route 4
Glutaned
Reactant of Route 5
Reactant of Route 5
Glutaned
Reactant of Route 6
Reactant of Route 6
Glutaned
Customer
Q & A

Q1: What are the challenges associated with using barley as a primary feed source for poultry, and how can enzyme technology offer a solution?

A1: Barley, while a readily available grain, faces limitations as a primary poultry feed due to its high content of beta-glucans []. These beta-glucans, largely insoluble and indigestible by poultry, increase viscosity in the gut, hindering nutrient absorption and overall growth []. Enzyme technology, specifically the use of beta-glucanases, provides a promising solution. Research demonstrates that supplementing poultry feed with beta-glucanase, especially a heat-stable variant derived from bacteria, effectively breaks down insoluble beta-glucans into smaller, digestible fragments []. This enzymatic breakdown reduces viscosity, improving nutrient absorption and promoting growth in poultry comparable to those fed on corn-based diets [].

Q2: How can barley be processed to extract valuable components like beta-glucan, oil, and protein concentrate?

A2: A multi-step process can be employed to isolate valuable components from barley []:

    Q3: What are the potential benefits of using transgenic technologies in improving the digestibility of barley for poultry?

    A3: Transgenic technologies offer a targeted approach to enhance barley digestibility. For example, incorporating a gene encoding a heat-stable beta-glucanase into barley (creating transgenic malt) can significantly improve its nutritional value for poultry []. This approach ensures the enzyme is produced within the barley itself, simplifying feed production and ensuring consistent enzyme activity []. Additionally, using a heat-stable enzyme, like the one sourced from bacteria in the study, allows for feed processing at higher temperatures (70°C) to neutralize pathogens like Salmonella without compromising enzyme efficacy []. This combined approach ensures both improved nutrition and feed safety for poultry.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.